molecular formula C22H30N4O2S B2737566 3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione CAS No. 303973-36-6

3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione

Katalognummer: B2737566
CAS-Nummer: 303973-36-6
Molekulargewicht: 414.57
InChI-Schlüssel: KHKNQYWSNVQCHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula . It may also include its uses and applications .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

The molecular structure of a compound is determined by various spectroscopic techniques such as NMR, IR, UV-Vis, etc . These techniques provide information about the connectivity of atoms, functional groups present, and the overall 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .

Wirkmechanismus

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems, often at the molecular level .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Zukünftige Richtungen

Future directions could involve improving the synthesis of the compound, finding new reactions, discovering new applications, or studying the compound’s properties in more detail .

Eigenschaften

CAS-Nummer

303973-36-6

Molekularformel

C22H30N4O2S

Molekulargewicht

414.57

IUPAC-Name

3-methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-9-13-29-22-23-19-18(20(27)24-21(28)25(19)3)26(22)15-17-12-10-11-16(2)14-17/h10-12,14H,4-9,13,15H2,1-3H3,(H,24,27,28)

InChI-Schlüssel

KHKNQYWSNVQCHN-UHFFFAOYSA-N

SMILES

CCCCCCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.